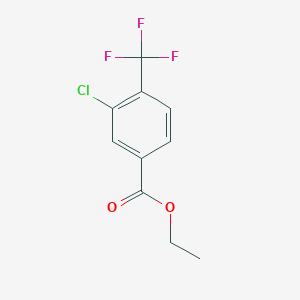

Ethyl 3-chloro-4-(trifluoromethyl)benzoate

Description

Significance of Halogenated and Trifluoromethylated Aromatic Compounds

Halogenated organic compounds, which contain one or more halogen atoms, are widespread in both natural and synthetic chemistry. nih.gov The inclusion of halogens like chlorine can significantly alter a molecule's physical and chemical properties. pressbooks.pub For instance, the electronegativity and size of a halogen atom can influence a molecule's polarity, lipophilicity, and metabolic stability. pressbooks.pub These modifications are crucial in the design of new drugs and agrochemicals, as they can affect how a compound is absorbed, distributed, and metabolized in a biological system. pressbooks.pub

The trifluoromethyl (CF3) group is another substituent of immense importance in medicinal and materials chemistry. acs.org Its introduction into an aromatic ring can profoundly impact a molecule's properties. beilstein-journals.org The strong electron-withdrawing nature of the CF3 group can increase the acidity of nearby functional groups and alter the reactivity of the aromatic ring. Furthermore, the CF3 group is known to enhance the lipophilicity and metabolic stability of compounds, which can lead to improved bioavailability and a longer duration of action for pharmaceuticals. beilstein-journals.org The combination of a halogen and a trifluoromethyl group on the same aromatic scaffold can lead to synergistic effects, providing chemists with a powerful tool for fine-tuning molecular properties.

Overview of Benzoyl Ester Scaffolds in Synthetic Methodologies

Benzoyl esters, and more broadly, ester functionalities, are fundamental building blocks in organic synthesis. organic-chemistry.org They are commonly used as protecting groups for carboxylic acids, allowing other parts of a molecule to be modified without affecting the acidic proton of the carboxyl group. organic-chemistry.org Beyond their role as protecting groups, benzoate (B1203000) esters are versatile intermediates that can participate in a wide range of chemical transformations. They can be hydrolyzed to the corresponding carboxylic acids, reduced to alcohols, or converted to amides. Furthermore, the aromatic ring of the benzoyl group can be functionalized through various reactions, and the ester itself can be a participant in coupling reactions. The development of new synthetic methods often relies on the predictable reactivity of scaffolds like benzoyl esters. mdpi.comnih.gov

Scope of Research on Ethyl 3-chloro-4-(trifluoromethyl)benzoate

Research on this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules. The specific arrangement of the chloro and trifluoromethyl substituents on the benzene (B151609) ring makes it a pre-functionalized starting material for building target structures with desired electronic and steric properties.

A significant area of application for this compound and its derivatives is in the agrochemical industry. semanticscholar.org For example, the related compound 3-(2-chloro-4-(trifluoromethyl) phenoxy)-benzoic acid is synthesized from precursors that share the substituted benzotrifluoride (B45747) core. google.com The synthesis of such molecules often involves multiple steps where the functionalities of the starting materials are strategically manipulated.

The synthesis of this compound itself can be achieved through the esterification of 3-chloro-4-(trifluoromethyl)benzoic acid. This parent acid is a crucial building block, and its synthesis has been a subject of research. For instance, methods have been developed for the synthesis of related substituted benzoic acids, which can then be converted to their ethyl esters. chemicalbook.comgoogle.com

The reactivity of the chloro and trifluoromethyl groups on the aromatic ring, as well as the ester functionality, allows for a variety of subsequent chemical transformations. This makes this compound a versatile platform for the introduction of this specific substitution pattern into a wide array of molecular frameworks.

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Application |

| 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | 190.12 | Precursor for various trifluoromethylated compounds. chemicalbook.com |

| 3-Chloromethyl benzoic acid | C8H7ClO2 | 170.59 | Intermediate for pharmaceuticals like Ketoprofen. google.com |

| Ethyl 4-(3-chlorobenzamido)benzoate | C16H14ClNO3 | 319.74 | Synthesized from 3-chlorobenzoyl chloride. eurjchem.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-chloro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-2-16-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQCJHNFTNSFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3 Chloro 4 Trifluoromethyl Benzoate

Esterification Approaches to Benzoic Acid Derivatives

The most direct route to Ethyl 3-chloro-4-(trifluoromethyl)benzoate involves the esterification of 3-chloro-4-(trifluoromethyl)benzoic acid. This precursor acid is commercially available, making this approach a common choice for laboratory and industrial synthesis.

Direct Esterification with Ethyl Alcohol

The classical Fischer-Speier esterification is a widely employed method for this transformation. operachem.commasterorganicchemistry.combyjus.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695) to drive the equilibrium towards the formation of the ethyl ester and water. masterorganicchemistry.combyjus.com

The general mechanism commences with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which enhances the electrophilicity of the carbonyl carbon. byjus.com Subsequently, the nucleophilic oxygen of ethanol attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the final ester product. byjus.com To maximize the yield, the water generated during the reaction is often removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. operachem.com

Table 1: Representative Conditions for Fischer Esterification of Benzoic Acid Derivatives This table presents generalized conditions for Fischer esterification based on common laboratory practices.

| Parameter | Value/Condition | Source |

| Carboxylic Acid | 3-chloro-4-(trifluoromethyl)benzoic acid | N/A |

| Alcohol | Ethanol (often used in excess as solvent) | operachem.com |

| Catalyst | Concentrated H₂SO₄ or p-TsOH | operachem.com |

| Temperature | Reflux | operachem.com |

| Reaction Time | 2-20 hours (monitored by TLC or GC) | operachem.com |

| Work-up | Neutralization, extraction, and purification by distillation or chromatography | operachem.com |

An alternative to direct acid catalysis involves the conversion of the carboxylic acid to its more reactive acyl chloride. 3-Chloro-4-(trifluoromethyl)benzoyl chloride is commercially available and can be readily reacted with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270), to afford the ethyl ester in high yield. synquestlabs.comsynquestlabs.comfishersci.se

Transesterification Processes

Transesterification offers another viable route, particularly if a different ester of 3-chloro-4-(trifluoromethyl)benzoic acid, such as the methyl ester, is more readily available. In this process, the methyl ester can be converted to the ethyl ester by reacting it with an excess of ethanol in the presence of an acid or base catalyst. Acid-catalyzed transesterification follows a similar mechanism to Fischer esterification. In base-catalyzed transesterification, a catalytic amount of a strong base, such as sodium ethoxide, is used to generate the ethoxide nucleophile from ethanol, which then attacks the carbonyl carbon of the starting ester.

Functionalization of Precursor Aromatic Systems

An alternative to the direct esterification of the fully substituted benzoic acid is the stepwise introduction of the chloro and trifluoromethyl groups onto a simpler aromatic precursor. This approach requires careful consideration of the directing effects of the substituents.

Introduction of Trifluoromethyl Group

The trifluoromethyl group can be introduced onto an aromatic ring through various methods, including copper-catalyzed trifluoromethylation reactions. For instance, a precursor such as ethyl 3-chlorobenzoate (B1228886) could potentially be trifluoromethylated at the 4-position. The development of shelf-stable electrophilic trifluoromethylating reagents has also expanded the toolkit for such transformations.

Halogenation Strategies for Chloro-Substitution

The introduction of the chlorine atom at the 3-position can be achieved through electrophilic aromatic substitution. Starting with ethyl 4-(trifluoromethyl)benzoate, a commercially available compound, chlorination can be performed. The trifluoromethyl group is a deactivating, meta-directing group. Therefore, direct chlorination of ethyl 4-(trifluoromethyl)benzoate would be expected to yield the desired this compound as the major product. This reaction is typically carried out using a chlorinating agent such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).

Table 2: General Conditions for Electrophilic Chlorination of an Aromatic Ring This table outlines typical conditions for the chlorination of an activated or deactivated benzene (B151609) ring.

| Parameter | Value/Condition |

| Substrate | Ethyl 4-(trifluoromethyl)benzoate |

| Reagent | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) |

| Catalyst | Ferric chloride (FeCl₃) or Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane or Carbon tetrachloride |

| Temperature | 0 °C to room temperature |

Orthogonal Synthesis of Multi-Substituted Benzoates

The principles of orthogonal synthesis, where functional groups are introduced in a specific order based on their directing effects, are crucial for constructing polysubstituted aromatic compounds like this compound. A plausible retrosynthetic analysis would involve a sequence of reactions that strategically builds the desired substitution pattern.

One potential orthogonal strategy could begin with a simple benzene derivative and sequentially introduce the functional groups. The order of these introductions is critical to ensure the correct regiochemistry. For instance, starting with a precursor where the ester and one of the substituents are already in place, the final substituent can be added based on the combined directing effects of the existing groups. The successful design of such a synthesis relies on a deep understanding of electrophilic aromatic substitution and the electronic properties of the substituents.

Electrochemical Synthesis Routes

Electrochemical methods offer a potentially greener and more efficient alternative to traditional chemical synthesis by minimizing the use of stoichiometric reagents and often proceeding under mild conditions. The synthesis of aromatic esters via electrochemical means can be approached through several strategies.

Anodic carboxylation involves the electrochemical oxidation of an organic substrate in the presence of a carboxylating agent, typically carbon dioxide (CO₂). For the synthesis of the parent acid of the target ester, 3-chloro-4-(trifluoromethyl)benzoic acid, a potential precursor would be 3-chloro-4-(trifluoromethyl)toluene. In this hypothetical route, the toluene (B28343) derivative would be oxidized at the anode to generate a benzylic radical or cation, which could then react with CO₂.

Research into the electrosynthesis of benzoic acid derivatives from substituted toluenes has demonstrated the feasibility of such transformations. For instance, the electrochemical oxidation of toluene and its derivatives to the corresponding benzoic acids can be achieved in the presence of superoxide (B77818) ions generated in situ. mdpi.com This process typically involves electrolysis in an aprotic solvent containing a tetraalkylammonium salt as the electrolyte. mdpi.com The superoxide ion, generated by the electrochemical reduction of molecular oxygen, acts as the oxidizing agent. mdpi.com While this method has been applied to various substituted toluenes, specific studies on 3-chloro-4-(trifluoromethyl)toluene are not extensively documented in the reviewed literature. However, the general principle suggests a possible pathway for the formation of the required carboxylic acid precursor.

Another approach involves the direct carboxylation of aryl halides. The electrochemical reduction of CO₂ to CO, followed by a palladium-catalyzed hydroxycarbonylation of aryl iodides, has been shown to produce benzoic acids. nih.gov This tandem electrochemical-catalytic system allows for the synthesis of a variety of benzoic acid derivatives from their corresponding aryl halides. nih.gov Although this method was demonstrated with aryl iodides, its adaptation to aryl chlorides, such as 1-chloro-2-nitro-4-(trifluoromethyl)benzene, could be explored. nih.govnih.gov

Electrochemical coupling reactions provide a direct route to esters by forming the ester bond under the influence of an electric current. A promising strategy for the synthesis of this compound would be the paired electrolysis of a suitable 3-chloro-4-(trifluoromethyl)aryl halide and a carboxylate salt.

Recent advancements have shown the successful esterification of carboxylic acids with aryl halides through the merger of paired electrolysis and nickel catalysis. capes.gov.br In this system, both anodic and cathodic reactions contribute to the desired transformation in an undivided electrochemical cell, leading to good to excellent yields of aryl esters at room temperature. capes.gov.br This method avoids the use of chemical redox agents and has been applied to a range of substrates. capes.gov.br For the target molecule, this could involve the coupling of 3-chloro-4-(trifluoromethyl)benzoyl chloride or a related derivative with ethanol in an electrochemical cell.

Furthermore, electro/Ni dual-catalyzed redox-neutral decarboxylative cross-coupling reactions of carboxylates with aryl bromides have been developed. acs.orgresearchgate.net In this process, the aryl bromide is activated at the cathode by a nickel catalyst, while the carboxylate undergoes oxidative decarboxylation at the anode to form a radical. The subsequent coupling of these species yields the cross-coupled product. acs.org While this specific method leads to C-C bond formation, analogous C-O bond forming reactions under electrochemical conditions are also an active area of research.

The following table summarizes potential electrochemical approaches for the synthesis of the precursor, 3-chloro-4-(trifluoromethyl)benzoic acid.

| Precursor | Electrochemical Method | Key Features | Potential Product |

| 3-chloro-4-(trifluoromethyl)toluene | Anodic oxidation with in-situ generated superoxide mdpi.com | Utilizes O₂ as the oxidant source; typically requires an aprotic solvent and a tetraalkylammonium salt. | 3-chloro-4-(trifluoromethyl)benzoic acid |

| 3-chloro-4-(trifluoromethyl)iodobenzene | Tandem eCO₂RR and Pd-catalyzed hydroxycarbonylation nih.gov | CO₂ is electrochemically reduced to CO, which is then used in a subsequent catalytic carbonylation. | 3-chloro-4-(trifluoromethyl)benzoic acid |

Catalytic Synthesis Protocols

Catalytic methods are widely employed for the synthesis of esters due to their high efficiency and selectivity. Transition metal catalysis and phase transfer catalysis are particularly relevant for the formation of benzoate (B1203000) esters.

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for the preparation of carboxylic acid derivatives, including esters. acs.orgnih.gov This methodology typically involves the reaction of an aryl halide with carbon monoxide and an alcohol in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a plausible route is the palladium-catalyzed alkoxycarbonylation of 3-chloro-4-(trifluoromethyl)aryl halide (e.g., the corresponding bromide or iodide). This reaction would proceed by the oxidative addition of the aryl halide to a low-valent palladium species, followed by CO insertion and subsequent nucleophilic attack by ethanol to afford the desired ester and regenerate the active catalyst. The use of specialized ligands, such as Xantphos, has been shown to facilitate these reactions at atmospheric pressure of CO. nih.gov

Recent developments have also focused on using CO surrogates to avoid handling gaseous carbon monoxide. Aryl formates can serve as efficient CO sources in palladium-catalyzed esterification of aryl halides. mdpi.com This approach allows the reaction to proceed under milder conditions and tolerates a wide range of functional groups. mdpi.com

The table below presents a hypothetical reaction scheme for the palladium-catalyzed synthesis of the target compound.

| Reactants | Catalyst/Ligand | CO Source | Product |

| 3-chloro-4-(trifluoromethyl)bromobenzene, Ethanol | Pd(OAc)₂ / Xantphos nih.gov | Carbon Monoxide (gas) | This compound |

| 3-chloro-4-(trifluoromethyl)bromobenzene, Ethyl formate | Palladium catalyst / Phosphine ligand mdpi.com | Ethyl formate | This compound |

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases. It is particularly well-suited for the esterification of carboxylic acids, offering mild reaction conditions, high yields, and simple operational procedures. mdpi.com

The synthesis of this compound via PTC would typically involve the reaction of the sodium or potassium salt of 3-chloro-4-(trifluoromethyl)benzoic acid with an ethylating agent, such as ethyl bromide or ethyl iodide, in a two-phase system (e.g., water-organic solvent). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) or a crown ether, facilitates the transfer of the carboxylate anion from the aqueous phase to the organic phase, where it reacts with the ethylating agent. mdpi.com

The efficiency of the PTC esterification is influenced by several factors, including the choice of catalyst, solvent, temperature, and the amount of water in the system. mdpi.com Studies on the esterification of benzoic acid and its derivatives have shown that PTC is a viable and efficient method. mdpi.com For instance, the esterification of benzoic acid with 1-bromobutane (B133212) using TBAB as the catalyst proceeds effectively. mdpi.com A similar approach could be readily adapted for the synthesis of this compound.

A typical PTC reaction for the synthesis of the target ester is outlined below:

| Reactants | Catalyst | Solvent System | Product |

| Sodium 3-chloro-4-(trifluoromethyl)benzoate, Ethyl bromide | Tetrabutylammonium bromide (TBAB) | Water / Dichloromethane | This compound |

| 3-chloro-4-(trifluoromethyl)benzoic acid, Ethyl iodide, K₂CO₃ | Benzyltriethylammonium chloride | Solid-Liquid | This compound |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Chloro 4 Trifluoromethyl Benzoate

Reactivity of the Ester Moiety

The ethyl ester group in Ethyl 3-chloro-4-(trifluoromethyl)benzoate is a primary site for nucleophilic attack, leading to a variety of transformations. The presence of the electron-withdrawing chloro and trifluoromethyl groups on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making the ester more susceptible to nucleophilic acyl substitution reactions compared to unsubstituted ethyl benzoate (B1203000).

Hydrolysis and Transesterification Reactions

Hydrolysis is the cleavage of the ester bond by water, which can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that proceeds via a nucleophilic addition-elimination mechanism. The hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the ethoxide ion yields the corresponding carboxylate salt, which is then protonated in an acidic workup to give 3-chloro-4-(trifluoromethyl)benzoic acid. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents facilitates this reaction by stabilizing the negatively charged transition state.

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol (B145695) is eliminated to yield the carboxylic acid.

Transesterification involves the conversion of the ethyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol acting as the nucleophile instead of water. For example, reaction with methanol would yield mthis compound.

| Reaction | Reagents | Product | General Conditions |

| Base-Catalyzed Hydrolysis | NaOH, H₂O then H₃O⁺ | 3-chloro-4-(trifluoromethyl)benzoic acid | Heat |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 3-chloro-4-(trifluoromethyl)benzoic acid | Heat, Reversible |

| Transesterification | R'OH, H⁺ or R'O⁻ | 3-chloro-4-(trifluoromethyl)benzoyl ester of R'OH | Acid or Base Catalyst, Heat |

Nucleophilic Acyl Substitution Pathways

The ester moiety readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The general mechanism involves the initial addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group to regenerate the carbonyl double bond.

Common nucleophiles include:

Ammonia and Amines: Reaction with ammonia or primary/secondary amines leads to the formation of amides. For instance, treatment with ammonia would yield 3-chloro-4-(trifluoromethyl)benzamide.

Grignard Reagents: Reaction with Grignard reagents (RMgX) results in the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

Hydride Reductants: Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the ester to the corresponding primary alcohol, (3-chloro-4-(trifluoromethyl)phenyl)methanol.

Transformations Involving the Chloro Substituent

The chloro group attached to the aromatic ring is a site for substitution and cross-coupling reactions. The presence of the strongly electron-withdrawing trifluoromethyl group in the para position and the ester group in the meta position activates the chloro substituent towards certain transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. The reaction proceeds via an addition-elimination mechanism, where a nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex. The presence of the trifluoromethyl group in the para position provides significant stabilization to this negatively charged intermediate through its strong inductive and resonance effects, thereby facilitating the reaction.

Common nucleophiles for SNAr reactions include:

Alkoxides and Phenoxides: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can replace the chloro group with an ether linkage.

Amines: Primary and secondary amines can displace the chloro group to form substituted anilines.

Thiols: Thiolates can react to form thioethers.

| Nucleophile | Product Type | Example Product |

| RO⁻ | Aryl Ether | Ethyl 3-methoxy-4-(trifluoromethyl)benzoate |

| R₂NH | Substituted Aniline (B41778) | Ethyl 3-(dimethylamino)-4-(trifluoromethyl)benzoate |

| RS⁻ | Thioether | Ethyl 3-(phenylthio)-4-(trifluoromethyl)benzoate |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are generally less reactive than aryl bromides or iodides, but with appropriate catalysts and ligands, they can participate effectively in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, leading to biaryl compounds or alkyl-substituted arenes.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This reaction is used to form a new carbon-carbon bond at a vinylic position.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. It is a reliable method for the synthesis of aryl alkynes.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl Alkyne |

Reactions of the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its high stability and is generally unreactive under many synthetic conditions. This inertness is attributed to the strength of the carbon-fluorine bonds. However, under specific and often harsh conditions, the trifluoromethyl group can undergo transformations.

Due to its strong electron-withdrawing nature, the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position. However, direct transformations of the CF₃ group itself are less common. Some reported reactions include:

Hydrolysis under Forcing Conditions: In some cases, aryl trifluoromethyl groups can be hydrolyzed to carboxylic acids, but this typically requires high temperatures and pressures, or the use of superacids.

Reductive Defluorination: Certain reducing agents can effect the partial or complete removal of fluorine atoms, but these reactions are not typically selective and can be difficult to control.

For most synthetic applications involving this compound, the trifluoromethyl group is considered a stable spectator group, influencing the reactivity of the other functional groups without participating directly in the reactions.

Reactivity in Fluorine Chemistry Context

The presence of a trifluoromethyl group and a chlorine atom on the aromatic ring of this compound suggests potential for further transformations within the context of fluorine chemistry. While specific studies on this exact molecule are not prevalent, its reactivity can be inferred from related transformations of trifluoromethyl arenes.

One area of potential reactivity is halogen exchange (halex) reactions . The C-F bonds in the trifluoromethyl group are generally strong; however, under certain conditions, they can be exchanged for other halogens. Iron(III) halides have been shown to catalyze the halogen exchange of trifluoromethyl arenes, converting ArCF3 to ArCF2X and ArCX3 (where X = Cl, Br, I). This transformation is synthetically valuable as it provides access to di- and trihalomethyl arenes which can be further diversified. Theoretical calculations suggest that this process may involve the direct activation of C-F bonds by coordination with iron.

Another possibility is the transformation of the aryl chloride. While the C-Cl bond is generally less reactive than C-Br or C-I bonds in cross-coupling reactions, palladium-catalyzed trifluoromethylation of aryl chlorides has been developed. Although this would not be a direct reaction on this compound to introduce another fluorine-containing group, it highlights the possibility of activating the C-Cl bond for other fluorine-related transformations.

Furthermore, the synthesis of novel fluorinated building blocks can be achieved through reactions like halofluorination. While this typically involves the addition of a halogen and fluorine across a double bond, the principles of electrophilic activation followed by nucleophilic fluorination could potentially be adapted for transformations on the aromatic ring, although this would require harsh conditions and is not a commonly observed reaction pathway for such a deactivated ring system.

Potential for Derivatization

This compound possesses several functional groups that allow for a range of derivatization reactions, making it a versatile building block in organic synthesis.

The most straightforward derivatization involves the ester functionality .

Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-chloro-4-(trifluoromethyl)benzoic acid, under either acidic or basic conditions. For instance, alkaline hydrolysis using sodium hydroxide followed by acidification is a standard procedure. youtube.com

Amidation: The ester can be converted to a variety of amides by reaction with primary or secondary amines. This can be achieved directly via aminolysis, which may require elevated temperatures, or more commonly, by first hydrolyzing the ester to the carboxylic acid and then coupling it with an amine using standard peptide coupling reagents. A one-pot methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine has also been described and could be applicable. acs.orgnih.gov The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives has also been reported, offering another pathway for derivatization. nih.gov

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the ethyl group with other alkyl or aryl groups.

The aromatic ring also offers sites for derivatization:

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing trifluoromethyl group at the para position to the chlorine atom activates the C-Cl bond towards nucleophilic aromatic substitution. libretexts.orglibretexts.org This allows for the displacement of the chloride with various nucleophiles, such as alkoxides, thiolates, or amines, to introduce a wide range of functional groups at the 3-position. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The rate of this reaction is enhanced by the presence of the electron-withdrawing ester group as well.

Aromatic Ring Functionalization

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is expected to be challenging due to the presence of three deactivating substituents. The directing effects of these groups are as follows:

-COOEt (Ethyl ester): A meta-directing, deactivating group.

-Cl (Chloro): An ortho-, para-directing, deactivating group.

-CF3 (Trifluoromethyl): A meta-directing, strongly deactivating group.

The positions on the aromatic ring are influenced by these substituents as follows:

Position 2: Ortho to the ester, meta to the chloro, and ortho to the trifluoromethyl group.

Position 5: Meta to the ester, ortho to the chloro, and meta to the trifluoromethyl group.

Position 6: Para to the ester, meta to the chloro, and ortho to the trifluoromethyl group.

Directed Ortho-Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, relying on a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position.

For this compound, the potential DMGs are the ester and the chloro groups. The ester group can act as a DMG, directing lithiation to the ortho position. However, the presence of the strongly deactivating trifluoromethyl and chloro groups on the ring significantly reduces the acidity of the aromatic protons, making lithiation more difficult.

Furthermore, a common competing reaction in the presence of an ester group is the nucleophilic addition of the organolithium reagent to the carbonyl carbon. This can often be suppressed by using bulky lithium amide bases, such as lithium diisopropylamide (LDA), at low temperatures.

The chloro group is a weak DMG. Therefore, it is unlikely to effectively direct lithiation, especially in the presence of the deactivating trifluoromethyl group. There are no specific studies reported in the literature on the directed ortho-metalation of this compound. Given the electronic properties of the substituents, successful and selective ortho-lithiation would be challenging and would likely require careful optimization of the base, solvent, and temperature.

Mechanistic Pathways of Key Transformations

Elucidation of Reaction Intermediates

In nucleophilic aromatic substitution (SNAr) of the chloro group, the reaction proceeds via a two-step addition-elimination mechanism. The key intermediate is a Meisenheimer complex . libretexts.orglibretexts.org This is a resonance-stabilized, negatively charged intermediate formed by the attack of the nucleophile on the carbon atom bearing the chlorine. The negative charge is delocalized over the aromatic ring and, importantly, onto the oxygen atoms of the trifluoromethyl group's fluorine atoms and the ester's carbonyl group, which provides significant stabilization for this intermediate. The subsequent loss of the chloride ion restores the aromaticity of the ring. Some recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, particularly with good leaving groups like chloride. nih.gov

For electrophilic aromatic substitution , the reaction would proceed through a cationic intermediate known as an arenium ion or sigma complex . The incoming electrophile attacks the π-system of the aromatic ring, forming a C-E bond and a carbocation that is resonance-stabilized. The stability of this intermediate is significantly reduced by the presence of the three electron-withdrawing groups on the ring, which accounts for the low reactivity of the substrate towards EAS. The final step is the deprotonation of the arenium ion to restore aromaticity.

In the case of ester hydrolysis , the reaction under basic conditions proceeds through a tetrahedral intermediate . The hydroxide ion attacks the carbonyl carbon of the ester, forming a tetrahedral alkoxide intermediate. The collapse of this intermediate results in the expulsion of the ethoxide leaving group, yielding the carboxylate, which is then protonated upon acidification.

Kinetic and Thermodynamic Considerations

The kinetic and thermodynamic parameters of reactions involving this compound are crucial for understanding its reactivity and predicting its behavior in various chemical transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively reported in the literature, its reactivity can be effectively analyzed within the framework of linear free-energy relationships (LFERs), most notably the Hammett equation. This approach allows for the estimation of the electronic effects of the chloro and trifluoromethyl substituents on the reaction rates and equilibria.

The Hammett equation is a fundamental tool in physical organic chemistry used to quantify the impact of meta- and para-substituents on the reactivity of benzene derivatives. The equation is expressed as:

log(k/k₀) = σρ

or

log(K/K₀) = σρ

where:

k or K is the rate or equilibrium constant for a reaction of a substituted benzene derivative.

k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzene derivative.

σ (sigma) is the substituent constant, which is a measure of the electronic effect of the substituent.

ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

| Substituent | Position | σm | σp |

|---|---|---|---|

| -Cl | meta | 0.37 | 0.23 |

| -CF3 | para | 0.43 | 0.54 |

For this compound, the substituents are a chloro group at the meta-position (position 3) and a trifluoromethyl group at the para-position (position 4) relative to the ethyl benzoate functional group. Therefore, the relevant substituent constants are σm for the chloro group and σp for the trifluoromethyl group. The cumulative electronic effect can be approximated by the sum of these individual constants:

Σσ = σm(-Cl) + σp(-CF₃) = 0.37 + 0.54 = 0.91

A classic reaction for evaluating the reactivity of benzoates is alkaline hydrolysis. The reaction constant (ρ) for the alkaline hydrolysis of ethyl benzoates in a water/ethanol mixture at 30 °C is approximately +2.498. wikipedia.org The positive sign of ρ indicates that the reaction is accelerated by electron-withdrawing substituents. These substituents stabilize the negatively charged transition state formed during the nucleophilic attack of the hydroxide ion on the carbonyl carbon.

Using the calculated Σσ and the known ρ value, we can estimate the relative rate of hydrolysis of this compound compared to unsubstituted ethyl benzoate:

log(k/k₀) = (0.91) * (2.498) ≈ 2.27

k/k₀ ≈ 102.27 ≈ 186

This calculation suggests that this compound would undergo alkaline hydrolysis approximately 186 times faster than ethyl benzoate under the same conditions. This significant rate enhancement is a direct consequence of the powerful electron-withdrawing nature of the chloro and trifluoromethyl substituents, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

From a thermodynamic perspective, the strong electron-withdrawing groups in this compound also influence the equilibrium of reactions. For instance, in the esterification of 3-chloro-4-(trifluoromethyl)benzoic acid with ethanol, the equilibrium would be less favorable compared to the esterification of benzoic acid. This is because the electron-withdrawing groups stabilize the carboxylate anion of the starting acid, making it less reactive.

Advanced Spectroscopic and Structural Characterization of Ethyl 3 Chloro 4 Trifluoromethyl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For ethyl 3-chloro-4-(trifluoromethyl)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its constitution.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group will manifest as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from scalar coupling with each other. The chemical shift of the quartet is expected to be in the downfield region, typically around 4.4 ppm, due to the deshielding effect of the adjacent oxygen atom of the ester group. The triplet of the methyl group should appear further upfield, around 1.4 ppm.

The aromatic region of the spectrum will be more complex due to the substitution pattern on the benzene (B151609) ring. Three protons are attached to the aromatic ring at positions 2, 5, and 6. The proton at position 2 (H-2) is expected to be a doublet, coupled to the proton at position 6 (H-6). The proton at position 6 (H-6) would likely appear as a doublet of doublets, being coupled to both H-2 and H-5. The proton at position 5 (H-5) is anticipated to be a doublet, coupled to H-6. The chemical shifts of these aromatic protons will be influenced by the electron-withdrawing nature of the chloro and trifluoromethyl groups, as well as the ester functionality.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂- | ~4.4 | Quartet (q) | ~7.1 |

| -CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| Aromatic H | ~7.5-8.2 | Multiplet (m) | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 164-166 ppm. The carbons of the ethyl group, the methylene (-CH₂-) and methyl (-CH₃) carbons, will appear at approximately 62 ppm and 14 ppm, respectively.

The aromatic carbons will have chemical shifts in the range of 120-140 ppm. The carbon bearing the trifluoromethyl group (C-4) will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms. The magnitude of this C-F coupling constant is typically large. The other aromatic carbons will also show splitting patterns based on their coupling with neighboring protons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165 |

| Aromatic C-Cl | ~134 |

| Aromatic C-CF₃ | ~132 (quartet) |

| Aromatic CH | ~125-131 |

| -CH₂- | ~62 |

| -CF₃ | ~123 (quartet) |

| -CH₃ | ~14 |

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is anticipated to be around -63 ppm, which is a characteristic region for trifluoromethyl groups attached to an aromatic ring. The absence of coupling in the ¹⁹F NMR spectrum indicates that there are no neighboring fluorine atoms.

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be observed, confirming their connectivity. Cross-peaks between the aromatic protons would help to delineate the coupling network within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the directly attached carbon atoms. This would allow for the direct assignment of the carbon signals for the methylene, methyl, and the three aromatic CH groups.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₈ClF₃O₂), the calculated exact mass is approximately 252.0165 g/mol . An experimental HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the proposed molecular formula. The mass spectrum would also display a characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), further confirming the presence of chlorine in the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR and MS provide information about the connectivity and formula of a molecule, X-ray crystallography can determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been reported in the crystallographic databases. However, analysis of a structurally similar compound, ethyl 4-(3-chlorobenzamido)benzoate, reveals that such molecules can form ordered crystalline lattices. eurjchem.com A successful single-crystal X-ray diffraction experiment on this compound would provide invaluable data on its solid-state conformation, including the planarity of the benzene ring and the orientation of the ester and trifluoromethyl substituents. This information is critical for understanding its physical properties and how it interacts with other molecules in a condensed phase.

Determination of Crystal System and Space Group

The determination of the crystal system and space group of a compound is fundamental to understanding its three-dimensional arrangement in the solid state. This is achieved through single-crystal X-ray diffraction analysis. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The symmetry of this pattern allows for the unambiguous assignment of one of the seven crystal systems (cubic, tetragonal, orthorhombic, rhombohedral, hexagonal, monoclinic, or triclinic) and one of the 230 space groups.

Currently, there are no published crystallographic studies for this compound, and therefore, its crystal system and space group remain undetermined.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once the crystal structure is determined, a detailed analysis of the geometric parameters within the molecule can be performed. This includes:

Bond Lengths: The distances between the nuclei of two bonded atoms. These are typically measured in angstroms (Å).

Bond Angles: The angles formed by three connected atoms.

Torsion Angles (Dihedral Angles): The angles between two planes, each defined by three atoms.

These parameters provide insight into the molecule's geometry, hybridization of atoms, and the potential for steric strain. For this compound, one would expect to analyze the bond lengths of the C-C bonds in the benzene ring, the C-Cl bond, the C-C and C-F bonds of the trifluoromethyl group, and the ester functionality (C=O, C-O, O-C, etc.). Similarly, bond angles around the sp2-hybridized carbons of the benzene ring and the sp3-hybridized carbons of the ethyl group would be of interest. Torsion angles would describe the orientation of the ester group and the trifluoromethyl group relative to the benzene ring.

As no crystallographic data is available, specific bond lengths, bond angles, and torsion angles for this compound cannot be provided.

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Intermolecular interactions are the forces that hold molecules together in the crystalline state. These can include:

Hydrogen Bonding: A strong type of dipole-dipole interaction between a hydrogen atom bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine) and another nearby electronegative atom.

Halogen Bonding: A non-covalent interaction where a halogen atom acts as an electrophilic species.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

The presence and nature of these interactions significantly influence the packing of molecules in the crystal lattice and affect the material's physical properties. In the hypothetical crystal structure of this compound, one might anticipate the presence of halogen bonding involving the chlorine atom, as well as dipole-dipole interactions due to the polar C-Cl, C-F, and C=O bonds.

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions in this compound is not possible.

Conformational Analysis in the Crystalline State

Conformational analysis in the crystalline state involves studying the spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would primarily concern the orientation of the ethyl ester group relative to the plane of the benzene ring. The presence of bulky substituents like the chloro and trifluoromethyl groups can influence the preferred conformation to minimize steric hindrance.

Lacking crystallographic data, the specific conformation of this compound in the solid state is unknown.

Studies of Crystallographic Disorder Phenomena

Crystallographic disorder occurs when a molecule or part of a molecule occupies multiple positions within the crystal lattice. This can be static, where different orientations are frozen in place, or dynamic, involving movement between positions. The trifluoromethyl group (-CF3) is known to exhibit rotational disorder in crystal structures due to its relatively low rotational barrier. The ethyl group could also potentially exhibit conformational disorder.

No studies on crystallographic disorder for this compound have been reported.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, one would expect to observe characteristic vibrational bands for:

C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹.

C-O stretching of the ester group, usually appearing in the 1100-1300 cm⁻¹ region.

Aromatic C-H stretching above 3000 cm⁻¹.

Aromatic C=C stretching in the 1400-1600 cm⁻¹ region.

C-Cl stretching , which is typically found in the 600-800 cm⁻¹ range.

C-F stretching of the trifluoromethyl group, which gives rise to strong absorptions, often in the 1100-1400 cm⁻¹ region.

Despite the utility of these techniques, no experimental FT-IR or Raman spectra for this compound have been found in the reviewed literature.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is characteristic of the molecule's electronic structure. Aromatic compounds like this compound are expected to show absorptions in the UV region due to π → π* transitions of the benzene ring. The presence of substituents can shift the λmax values.

No experimental UV-Vis spectroscopic data for this compound has been published.

Computational Chemistry and Theoretical Studies of Ethyl 3 Chloro 4 Trifluoromethyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties of organic compounds with a high degree of accuracy. For substituted benzoates, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide a solid foundation for understanding their behavior at a molecular level. bldpharm.com

Geometry Optimization and Energy Minimization

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For ethyl 3-chloro-4-(trifluoromethyl)benzoate, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized and the total energy of the molecule is at its lowest point.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-C (aromatic) | 1.385 - 1.398 | |

| C-F | 1.332 | |

| C=O | 1.205 | |

| C-O | 1.340 | |

| Bond Angle (°) | C-C-Cl | 119.5 |

| C-C-C (aromatic) | 118.9 - 121.1 | |

| O=C-O | 123.5 | |

| C-O-C | 116.8 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the electron-withdrawing nature of the chlorine and trifluoromethyl groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The HOMO is likely to be distributed over the benzene (B151609) ring and the ester group. In a related compound, benomyl, the HOMO-LUMO energy gap was calculated to be 5.039 eV, indicating a stable molecule. nih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.21 (Illustrative) |

| LUMO Energy | -1.15 (Illustrative) |

| HOMO-LUMO Gap | 6.06 (Illustrative) |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov Green areas represent regions of neutral potential. nih.gov

For this compound, the MEP surface would likely show a significant region of negative electrostatic potential around the carbonyl oxygen of the ester group, making it a prime site for protonation and interaction with electrophiles. The trifluoromethyl group and the chlorine atom, being highly electronegative, would contribute to creating positive potential regions on the adjacent carbon atoms of the benzene ring, marking them as potential sites for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can map the conformational landscape of a molecule, revealing the different shapes it can adopt and the energetic barriers between these conformations.

Prediction of Reactivity Descriptors and Reaction Pathways

Quantum chemical calculations can be used to determine a range of reactivity descriptors that quantify a molecule's chemical behavior. These descriptors are derived from the electronic structure and provide a more nuanced understanding of reactivity than simple HOMO-LUMO analysis. Key reactivity descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

These descriptors can be calculated from the energies of the HOMO and LUMO. For this compound, the presence of electron-withdrawing groups is expected to result in a relatively high electrophilicity index. These descriptors are crucial for predicting how the molecule will behave in chemical reactions and for understanding its potential reaction pathways.

In Silico Spectroscopic Property Prediction

Computational methods can accurately predict various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. These in silico predictions are invaluable for identifying and characterizing compounds, especially when experimental data is unavailable or ambiguous.

Predicted IR spectra can help to assign vibrational modes to specific functional groups within the molecule. For this compound, characteristic peaks would be expected for the C=O stretch of the ester, the C-Cl stretch, and the C-F stretches of the trifluoromethyl group. The NIST database contains gas-phase IR spectra for the related isomers, ethyl 4-(trifluoromethyl)benzoate and ethyl 3-(trifluoromethyl)benzoate, which can serve as a useful comparison. nist.govnist.gov

Similarly, predicted NMR spectra (¹H and ¹³C) can aid in the structural elucidation of the molecule by providing theoretical chemical shifts for each unique proton and carbon atom. The predicted shifts are influenced by the electronic environment of each nucleus, which is accurately modeled by quantum chemical calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Illustrative) | Intensity |

|---|---|---|

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 2980-2850 | Medium |

| C=O stretch (ester) | 1725 | Strong |

| C=C stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-F stretch (CF₃) | 1300-1100 | Strong |

| C-O stretch (ester) | 1250-1050 | Strong |

| C-Cl stretch | 800-600 | Medium |

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment plays a critical role in dictating the three-dimensional structure and chemical reactivity of molecules. For this compound, the polarity of the solvent is anticipated to significantly influence both its preferred conformation and its susceptibility to chemical transformations, such as hydrolysis. While specific experimental data for this compound is limited, the principles of physical organic chemistry and computational studies on analogous aromatic esters provide a strong basis for understanding these effects.

Influence of Solvent on Molecular Conformation

The conformation of this compound is largely defined by the torsional angle between the plane of the benzene ring and the ester group. This orientation is a balance between electronic effects (conjugation) and steric hindrance. In the gas phase or non-polar solvents, the molecule is expected to adopt a largely planar conformation to maximize π-conjugation between the benzene ring and the carbonyl group of the ester.

However, the presence of substituents, particularly the chlorine atom at the 3-position, introduces steric and electronic perturbations that can be modulated by the solvent. Computational studies on substituted phenyl esters have shown that the planarity of the system is sensitive to the electronic nature and size of the substituents. For instance, bulky ortho substituents are known to cause a significant twist in the ester group relative to the aromatic ring.

In the case of this compound, the chlorine atom is in a meta position relative to the ester group, which minimizes direct steric clash. However, the polarity of the solvent can influence the dipole moment of the molecule and the relative stability of different rotational conformers. In polar solvents, conformations with a larger dipole moment may be stabilized. Theoretical calculations on similar molecules have shown that the energy barrier to rotation around the aryl-ester bond can be influenced by the dielectric constant of the medium.

Table 1: Predicted Solvent-Dependent Conformational Properties of this compound (Note: This data is illustrative and based on theoretical principles and studies of similar compounds, as specific data for this compound is not available.)

| Solvent | Dielectric Constant (ε) | Expected Predominant Conformation | Predicted Dihedral Angle (Ring-COOR) |

| Hexane | 1.9 | Near-planar | ~10-20° |

| Diethyl Ether | 4.3 | Near-planar | ~15-25° |

| Dichloromethane | 9.1 | Slightly twisted | ~20-30° |

| Acetone | 21 | Twisted | ~25-35° |

| Water | 80.1 | More significantly twisted | ~30-40° |

Influence of Solvent on Reactivity

The reactivity of this compound, particularly in nucleophilic substitution reactions like hydrolysis, is highly dependent on the solvent. The electron-withdrawing nature of both the chloro and trifluoromethyl groups makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Studies on the hydrolysis of ethyl benzoate (B1203000) and its derivatives in mixed aqueous-organic solvents have demonstrated that the reaction rate is sensitive to the composition of the solvent system. chemicaljournals.com The base-catalyzed hydrolysis of esters proceeds through a tetrahedral intermediate. The stability of this charged intermediate is greatly influenced by the solvating power of the medium.

In a mixed solvent system, such as methanol-water, the rate of hydrolysis of ethyl benzoate has been observed to decrease as the proportion of the organic co-solvent (methanol) increases. chemicaljournals.com This can be attributed to the differential solvation of the reactants (ester and hydroxide (B78521) ion) and the transition state leading to the tetrahedral intermediate. Polar protic solvents like water are highly effective at solvating the charged transition state, thereby lowering the activation energy and accelerating the reaction. Less polar co-solvents are less effective at stabilizing this charged species.

For this compound, the strong electron-withdrawing substituents (-Cl and -CF₃) will make the ester more reactive than unsubstituted ethyl benzoate. However, the general trends of solvent effects on reactivity are expected to be similar.

Table 2: Illustrative Relative Rate Constants for the Hydrolysis of an Aromatic Ester in Different Solvent Systems (Note: This data is representative and intended to illustrate the expected trend for this compound based on studies of similar esters.)

| Solvent System (v/v) | Relative Rate Constant (k_rel) | Rationale |

| 100% Water | 1.00 | Strong stabilization of the charged transition state. |

| 80% Water / 20% Ethanol (B145695) | 0.75 | Reduced polarity and solvation of the transition state. |

| 50% Water / 50% Ethanol | 0.40 | Further decrease in solvent polarity. |

| 20% Water / 80% Ethanol | 0.15 | Poor stabilization of the transition state. |

| 100% Ethanol | Very Slow | Ineffective solvation of the charged intermediate. |

The thermodynamic activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, are also influenced by the solvent. Changes in these parameters with solvent composition can provide insights into the degree of solvation of the initial and transition states. chemicaljournals.comcore.ac.uk For instance, a more ordered arrangement of solvent molecules around the transition state would be reflected in a more negative entropy of activation.

Synthetic Applications and Material Science Potential of Ethyl 3 Chloro 4 Trifluoromethyl Benzoate

Role as a Key Intermediate in Multi-Step Organic Syntheses

Ethyl 3-chloro-4-(trifluoromethyl)benzoate serves as a crucial building block in multi-step organic syntheses due to its specific arrangement of functional groups. The trifluoromethyl group, a significant substituent in many pharmaceutical and agrochemical compounds, enhances properties like metabolic stability and lipophilicity. beilstein-journals.orgnih.gov The presence of the chloro atom and the ethyl ester group on the benzene (B151609) ring provides multiple reactive sites for further chemical transformations.

This compound is a valuable precursor for synthesizing more complex molecules. For instance, the related compound 2-chloro-4-trifluoromethylbenzoic acid is recognized as an important intermediate in the production of herbicides. google.com Similarly, other isomers and related structures, such as 4-chloro-3-(trifluoromethyl)phenyl isocyanate, are pivotal in the synthesis of high-value products like the anticancer drug sorafenib. chemicalbook.com The ethyl ester function in the title compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, or it can be used directly in reactions like transesterification or amidation. The chloro- and trifluoromethyl-substituted phenyl ring is a stable scaffold that can be carried through multiple synthetic steps, ultimately becoming the core of a target molecule.

Precursor for Advanced Fluorinated Chemical Scaffolds

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's biological and physical properties. beilstein-journals.org this compound is an exemplary precursor for creating advanced chemical scaffolds containing the trifluoromethyl (CF3) group. The CF3 group is known to significantly influence a molecule's lipophilicity, binding affinity, and metabolic stability. nih.gov

The synthetic utility of this compound lies in its ability to introduce the 3-chloro-4-(trifluoromethyl)phenyl moiety into larger, more complex structures. Chemists can leverage the reactivity of the ethyl ester and the chloro-substituent to build diverse molecular architectures. For example, the ester can be converted to an amide, hydrazide, or other functionalities, while the aromatic ring can undergo further substitution reactions. This versatility allows for the construction of libraries of novel fluorinated compounds for screening in drug discovery and agrochemical research. The synthesis of various trifluoromethyl-containing heterocycles, which are prominent in modern agrochemicals, often starts from building blocks like this. nih.gov

Utility in Agrochemicals and Pharmaceutical Intermediate Development (Chemical Role)

The chemical structure of this compound makes it a highly relevant intermediate in the development of new agrochemicals and pharmaceuticals. The combined electronic effects of the electron-withdrawing trifluoromethyl and chloro groups significantly influence the reactivity of the aromatic ring and the ester functionality.

In the agrochemical industry, compounds with trifluoromethyl groups are common, and the specific substitution pattern of this benzoate (B1203000) is found in various active ingredients. nih.gov For example, 2-chloro-4-trifluoromethylbenzoic acid, which can be derived from the ethyl ester, is a known intermediate for herbicides. google.com Likewise, 4-chloro-3-(trifluoromethyl) benzene sulfonyl chloride is a key starting material for a range of pesticides and medicines. google.com

In pharmaceutical research, this compound serves as a starting point for molecules targeting various diseases. The 4-chloro-3-(trifluoromethyl)phenyl group is a key component in the kinase inhibitor drug sorafenib, highlighting the importance of this substitution pattern in bioactive molecules. chemicalbook.com Research into new therapeutic agents continues to explore derivatives of substituted benzoates. For instance, novel 4-amino-3-chloro benzoate ester derivatives have been synthesized and investigated as potential inhibitors of the epidermal growth factor receptor (EGFR) for anticancer applications. nih.gov

Synthesis of Novel Benzoyl Ester Derivatives

This compound is a platform for the synthesis of a wide array of novel benzoyl ester derivatives through various chemical reactions. The reactivity of the ethyl ester group is central to these transformations.

Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups by reacting it with different alcohols under acidic or basic conditions. This allows for the fine-tuning of the molecule's physical properties, such as solubility and volatility. For example, the synthesis of Propyl 3-chloro-4-(trifluoromethyl)benzoate represents a simple variation. nih.gov

Amidation: Reaction with amines leads to the formation of corresponding benzamides. This is a common step in building more complex pharmaceutical and agrochemical frameworks, introducing new points of diversity and potential biological interactions.

Hydrazinolysis: Treatment with hydrazine (B178648) hydrate (B1144303) can convert the ethyl ester into a benzohydrazide. This hydrazide is a versatile intermediate that can be further reacted to form various heterocyclic systems, such as oxadiazoles (B1248032) or pyrazoles, which are common scaffolds in bioactive compounds. nih.gov

The table below illustrates the types of derivatives that can be generated from this core structure.

| Starting Material | Reagent Class | Resulting Derivative Class | Potential Application |

| This compound | Alcohols | Other Benzoate Esters | Modified physical properties |

| This compound | Amines | Benzamides | Pharmaceutical scaffolds |

| This compound | Hydrazine | Benzohydrazides | Heterocycle synthesis |

| 3-Chloro-4-(trifluoromethyl)benzoic acid (from hydrolysis) | Thionyl Chloride | Benzoyl Chlorides | Highly reactive intermediate |

Incorporation into Complex Bioactive Frameworks

The true value of this compound as an intermediate is demonstrated by its incorporation into larger, complex molecules with specific biological activities. The substituted phenyl ring often serves as a key recognition element for binding to biological targets like enzymes or receptors.

One of the most prominent examples is the structural motif's presence in advanced pharmaceuticals. The related 4-chloro-3-(trifluoromethyl)phenyl moiety is a cornerstone of the multi-kinase inhibitor drug sorafenib, which is used to treat certain types of cancer. chemicalbook.com This underscores the importance of this specific substitution pattern for achieving high-potency biological activity.

Furthermore, research has shown that this chemical framework can be integrated into other classes of bioactive compounds. For example, new benzoylthiourea (B1224501) derivatives containing trifluoromethyl groups have been synthesized and shown to possess significant antimicrobial and antibiofilm activities. nih.gov In another study, new derivatives of 4-amino-3-chloro benzoate ester were synthesized, including 1,3,4-oxadiazole (B1194373) and carbothioamide derivatives, which were designed to target the EGFR tyrosine kinase for anticancer effects. nih.gov These examples highlight a clear strategy where the benzoate core is elaborated into more complex structures to create potent and selective bioactive agents.

Potential in Polymer and Advanced Material Science

While the primary applications of this compound are in the synthesis of small-molecule agrochemicals and pharmaceuticals, its chemical structure suggests potential, albeit less explored, utility in material science. The presence of reactive functional groups and the highly fluorinated nature of the molecule are desirable characteristics for advanced materials.

Some chemical suppliers categorize related compounds under material science applications, such as monomers for organic frameworks (COFs) or other polymer sciences, indicating a potential role for such building blocks in this field. bldpharm.combldpharm.com

Monomer for Specialty Polymer Synthesis

In principle, this compound could serve as a precursor to monomers for specialty polymers. The high fluorine content, imparted by the trifluoromethyl group, is known to bestow unique properties upon polymers, including:

High thermal stability

Chemical resistance

Low surface energy (hydrophobicity and oleophobicity)

Low refractive index

To be used as a monomer, the molecule would typically require conversion into a form with at least two polymerizable functional groups. For instance, the ethyl ester could be hydrolyzed to a carboxylic acid, and the chloro-substituent could potentially be replaced or used in certain polymerization reactions. While patents exist for various fluorinated monomers used in specialized applications like photoresists, direct evidence for the use of this compound as a monomer in the searched literature is not prominent. google.com Its potential lies in its ability to be chemically modified into a bifunctional monomer, thereby incorporating the desirable properties of the fluorinated and chlorinated phenyl ring into a polymer backbone.

Precursor for Fluorinated Liquid Crystals or Optoelectronic Materials

This compound is a strategically important precursor in the synthesis of advanced functional materials, particularly fluorinated liquid crystals and optoelectronic materials. The presence of the trifluoromethyl group (-CF3) and a chlorine atom on the benzene ring imparts unique electronic and physical properties to the molecules derived from it. These properties, including high thermal stability, chemical resistance, and specific electronic effects, are highly desirable in materials designed for display technologies and electronic devices.

While direct polymerization or utilization of this compound in its ester form is not commonly documented, it serves as a critical starting material for synthesizing more complex molecular architectures. The primary synthetic routes involve the initial hydrolysis of the ethyl ester to its corresponding carboxylic acid, 3-chloro-4-(trifluoromethyl)benzoic acid. This acid is a versatile intermediate that can be further modified to create the core structures of liquid crystals.

For instance, the synthesis of liquid crystals often involves the esterification of the carboxylic acid with various phenol (B47542) derivatives to create a rigid mesogenic core. The specific structure of the final liquid crystal can be tailored by selecting different phenol components, leading to materials with a range of mesophase behaviors and electro-optical properties. The 3-chloro-4-(trifluoromethyl)phenyl moiety is a key component in many high-performance liquid crystal mixtures, contributing to properties such as a wide nematic range and high clearing points.

In the realm of optoelectronic materials, the aniline (B41778) derivative, 4-chloro-3-(trifluoromethyl)aniline, which can be synthesized from the corresponding benzoic acid, is a valuable building block. google.com This aniline can be used to construct various electro-active polymers and small molecules. For example, it can be incorporated into polyimide or polyamide chains, or used to create Schiff base compounds, which are known for their non-linear optical (NLO) properties. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom can significantly influence the energy levels (HOMO/LUMO) of the final material, which is a critical factor in the design of organic light-emitting diodes (OLEDs), photovoltaic devices, and other electronic components.

The following table summarizes some of the key intermediates and potential final material classes that can be derived from this compound:

| Precursor/Intermediate | Potential Material Class | Key Synthetic Transformation |

| This compound | Liquid Crystals | Hydrolysis to 3-chloro-4-(trifluoromethyl)benzoic acid, followed by esterification. |

| 3-chloro-4-(trifluoromethyl)benzoic acid | Liquid Crystals, Polymers | Esterification with various phenols or conversion to acid chloride for amidation reactions. |

| 4-chloro-3-(trifluoromethyl)aniline | Optoelectronic Materials (Polymers, NLO materials) | Curtius or Hofmann rearrangement of the corresponding benzoic acid derivative. |

The research in this area is ongoing, with a continuous effort to design and synthesize new materials with enhanced performance characteristics. The versatility of this compound as a precursor ensures its continued importance in the development of next-generation liquid crystals and optoelectronic devices.

Derivatives and Analogues: Synthesis and Exploratory Studies

Synthesis of Ethyl 3-chloro-4-(trifluoromethyl)benzoate Analogues with Varied Halogenation